E-3-(Tributylstannyl)-2-propen-1-amine
CAS No.: 202115-92-2
Cat. No.: VC20761164
Molecular Formula: C15H33NSn
Molecular Weight: 346.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 202115-92-2 |
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Molecular Formula | C15H33NSn |
Molecular Weight | 346.1 g/mol |
IUPAC Name | (E)-3-tributylstannylprop-2-en-1-amine |
Standard InChI | InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; |
Standard InChI Key | XBVNSAUITMDMLJ-UHFFFAOYSA-N |
Isomeric SMILES | CCCC[Sn](CCCC)(CCCC)/C=C\CN |
SMILES | CCCC[Sn](CCCC)(CCCC)C=CCN |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C=CCN |
Chemical Identity and Structural Characteristics
Molecular Identity
E-3-(Tributylstannyl)-2-propen-1-amine is an organostannic compound characterized by a three-carbon propene chain with an amine functional group at position 1 and a tributylstannyl group at position 3. The "E" designation refers to the stereochemistry around the double bond, where the tributylstannyl and aminomethyl groups are positioned on opposite sides of the double bond plane. This compound shares structural similarities with its Z isomer (Z-3-(Tributylstannyl)-2-propen-1-amine), which has been more extensively documented in chemical databases .
Structural Formula and Representation
The molecular formula of E-3-(Tributylstannyl)-2-propen-1-amine is C₁₅H₃₃NSn, identical to its Z isomer. While the Z isomer has a SMILES notation of CCCCSn(CCCC)/C=C\CN , the E isomer would be represented as CCCCSn(CCCC)/C=C/CN, with the forward slashes indicating the E configuration around the double bond. The difference between these isomers lies solely in the spatial arrangement of atoms around the carbon-carbon double bond.
Molecular Weight and Physical Form
The molecular weight of E-3-(Tributylstannyl)-2-propen-1-amine is 346.14 g/mol, as calculated based on its atomic composition . At room temperature, organostannic compounds of this type typically exist as colorless to pale yellow liquids with moderate viscosity, although specific data for this exact compound is limited in the literature.
Physical and Chemical Properties
Physical Properties
Based on structural analogy with related organostannic compounds, E-3-(Tributylstannyl)-2-propen-1-amine likely exhibits several key physical properties. The exact mass of the compound is expected to be approximately 347.163503 Da, similar to its Z isomer . As an organometallic compound containing tin, it likely has a density greater than water and limited water solubility, but good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Chemical Properties
E-3-(Tributylstannyl)-2-propen-1-amine contains key functional groups that define its chemical reactivity. The amine group (-NH₂) at position 1 makes it a primary amine capable of nucleophilic reactions, while the carbon-carbon double bond provides sites for addition reactions. The tributylstannyl group at position 3 is particularly significant for synthetic applications, as organostannic compounds are known for their utility in various coupling reactions.
Table 1: Key Chemical Properties of E-3-(Tributylstannyl)-2-propen-1-amine
Stereochemical Considerations
The E configuration around the double bond distinguishes this compound from its Z isomer. This stereochemical difference can significantly impact reactivity and physical properties. Generally, E isomers tend to be more thermodynamically stable than Z isomers due to reduced steric hindrance. This stereochemistry may affect the compound's application in stereoselective reactions, potentially leading to different product distributions compared to reactions with the Z isomer.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine likely follows methodologies similar to those used for related organostannic compounds. Based on established approaches in organometallic chemistry, several potential synthetic routes can be proposed:
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Hydrostannylation of propargylamine with tributyltin hydride in the presence of appropriate catalysts to favor E-selectivity
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Cross-coupling reactions between 3-halo-2-propen-1-amines and tributyltin reagents
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Stereoselective reduction of 3-(tributylstannyl)-2-propyn-1-amine
Stereoselectivity Challenges
Achieving high E-selectivity in the synthesis represents a significant challenge, as many organostannic preparations tend to favor Z-isomer formation. This may explain the greater prevalence of data related to the Z isomer in chemical databases. Potential strategies to enhance E-selectivity might include:
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Use of sterically demanding catalysts or ligands
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Temperature and solvent optimization
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Employing stereospecific elimination reactions from appropriate precursors
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Post-synthesis isomerization using photochemical methods or metal catalysts
Analytical Characterization
Spectroscopic Properties
Spectroscopic methods provide essential tools for confirming the identity and purity of E-3-(Tributylstannyl)-2-propen-1-amine, with particular emphasis on confirming the E configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would be particularly valuable for distinguishing between E and Z isomers. For the E isomer, the vinylic protons typically show coupling constants (J) of approximately 15-18 Hz, whereas Z isomers display smaller coupling constants of 6-12 Hz. The tin satellite peaks due to coupling with ¹¹⁹Sn and ¹¹⁷Sn isotopes provide additional structural confirmation of the tributylstannyl group.
¹³C NMR and ¹¹⁹Sn NMR would provide complementary information about carbon environments and tin-carbon connectivity, respectively.
Mass Spectrometry
Mass spectrometric analysis would likely show characteristic fragmentation patterns, including the loss of butyl groups from the tributylstannyl moiety and the distinctive isotopic pattern of tin, which has ten naturally occurring isotopes. The monoisotopic mass would be expected at approximately 347.163503 Da .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods suitable for organostannic compounds would be valuable for assessing the purity of E-3-(Tributylstannyl)-2-propen-1-amine and separating it from the Z isomer. Chiral chromatography might be employed if resolution of enantiomers (resulting from potential chirality at the tin center) is required.
Applications in Organic Synthesis
Advantages Over Other Reagents
The E configuration potentially offers several advantages in certain synthetic contexts:
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Reduced steric hindrance in coupling reactions compared to the Z isomer
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Higher thermodynamic stability
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Different reactivity profile in stereoselective transformations
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Potential for unique substrate/catalyst interactions in metal-catalyzed reactions
Comparative Analysis with Related Compounds
Comparison with Z-3-(Tributylstannyl)-2-propen-1-amine
Z-3-(Tributylstannyl)-2-propen-1-amine (CID 9974875) shares the same molecular formula (C₁₅H₃₃NSn) and molecular weight (346.14 g/mol) as the E isomer . The key difference lies in the stereochemistry around the double bond, with the Z isomer having the tributylstannyl and aminomethyl groups on the same side of the double bond plane. This stereochemical difference likely affects reactivity, particularly in sterically demanding reactions.
Comparison with (E)-3-(tributylstannyl)prop-2-en-1-ol
(E)-3-(tributylstannyl)prop-2-en-1-ol (CID 10043273) represents the alcohol analog of E-3-(Tributylstannyl)-2-propen-1-amine . This compound maintains the same E configuration and tributylstannyl functionality but features a hydroxyl group instead of an amine. With a molecular formula of C₁₅H₃₂OSn and molecular weight of 347.12 g/mol, it offers a useful comparison for understanding how the functional group at position 1 influences properties and reactivity.
Table 2: Comparison of Related Tributylstannyl Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Configuration | Functional Group |
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E-3-(Tributylstannyl)-2-propen-1-amine | C₁₅H₃₃NSn | 346.14 | E | Primary amine |
Z-3-(Tributylstannyl)-2-propen-1-amine | C₁₅H₃₃NSn | 346.14 | Z | Primary amine |
(E)-3-(tributylstannyl)prop-2-en-1-ol | C₁₅H₃₂OSn | 347.12 | E | Primary alcohol |
Future Research Directions
Synthesis Optimization
Future research efforts might focus on developing improved stereoselective syntheses of E-3-(Tributylstannyl)-2-propen-1-amine, particularly methods that achieve high E:Z ratios. Catalyst development and reaction condition optimization represent promising approaches.
Application Development
Exploring the utility of E-3-(Tributylstannyl)-2-propen-1-amine in various synthetic transformations, particularly those where stereochemical control is critical, represents an important research direction. Comparative studies of the E and Z isomers in various reactions would provide valuable insights into the impact of stereochemistry on reactivity and selectivity.
Structure-Property Relationships
Detailed studies correlating the stereochemistry of tributylstannyl allylamine derivatives with their physical properties, reactivity patterns, and biological activities would significantly enhance our understanding of this compound class.
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